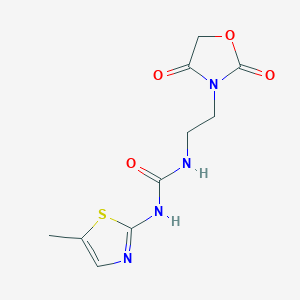

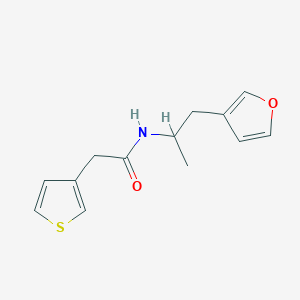

![molecular formula C14H16N2O B2988926 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338675-56-1](/img/structure/B2988926.png)

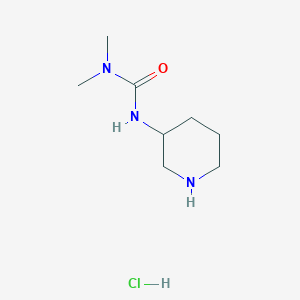

6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,9-Dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (DMTN) is a synthetic organic compound belonging to the class of 1,6-naphthyridines. It is a member of the naphthyridine family of heterocyclic compounds, and is a structural analog of benzodiazepines. DMTN has been studied for its potential therapeutic applications, particularly in the area of neurodegenerative diseases and cancer.

科学的研究の応用

Green Chemistry and Synthesis

A study by Kamalifar & Kiyani (2019) outlines the green synthesis of heterocyclic compounds related to 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. This approach emphasizes eco-friendly practices, using ethanol as a reaction medium and avoiding catalysts to align with green chemistry principles. It demonstrates simplicity, structural diversity, non-toxic solvents, and cost-effectiveness, important in synthesizing such compounds (Kamalifar & Kiyani, 2019).

Chemical Transformations

Voskressensky et al. (2005) explored transformations of tetrahydrobenzo[b][1,6]naphthyridines under the action of dimethyl acetylene dicarboxylate. This study contributes to understanding the chemical behavior and potential reactions of 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one derivatives, providing insights into their versatile chemical transformations (Voskressensky et al., 2005).

Catalytic Applications

Research by Zolfigol et al. (2016) shows the use of a nanostructured molten salt catalyst in synthesizing tetrahydrobenzo[b]pyrans derivatives, a process closely related to the synthesis pathways of 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. This work highlights advancements in catalyst design and its application in synthesizing complex heterocyclic compounds (Zolfigol, Yarie, & Baghery, 2016).

Microwave-Assisted Synthesis

Mane et al. (2019) developed a microwave-assisted synthesis method for tetrahydrobenzo[α]xanthen-11-ones, related to the target compound. This method offers rapid synthesis with high yields, demonstrating an innovative approach to synthesizing complex molecules like 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (Mane et al., 2019).

Anticancer Research

Several studies have explored the anticancer properties of compounds structurally related to 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. For instance, research by Lukka et al. (2012) on benzonaphthyridine derivatives, which share structural similarities, demonstrates significant potential in anticancer applications, highlighting the relevance of such compounds in medicinal chemistry (Lukka, Paxton, Kestell, & Baguley, 2012).

作用機序

Target of Action

Similar compounds have been found to exhibit cytotoxic activity, suggesting potential targets within cancer cells .

Mode of Action

It’s suggested that the existence of the 5,6-dimethyl-benzimidazole ring and substitution of the imidazolyl-3-position with a 2-naphthylmethyl or 4-methylbenzyl group were vital for modulating cytotoxic activity .

Biochemical Pathways

Given its potential cytotoxic activity, it may be inferred that it could interfere with pathways essential for cell proliferation and survival .

Result of Action

The compound has been suggested to exhibit cytotoxic activities selectively against certain types of cancer cells .

特性

IUPAC Name |

6,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-8-3-4-9(2)13-12(8)14(17)10-7-15-6-5-11(10)16-13/h3-4,15H,5-7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVHWIMGSGCCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)NC3=C(C2=O)CNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

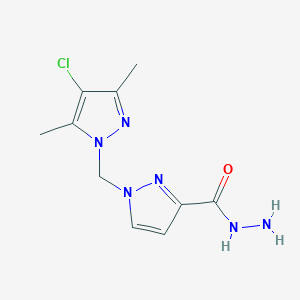

![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)

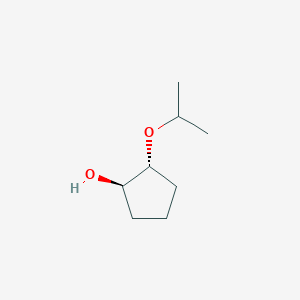

![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)

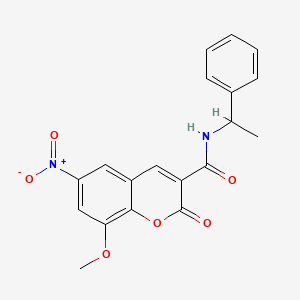

![N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988861.png)

![N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2988866.png)